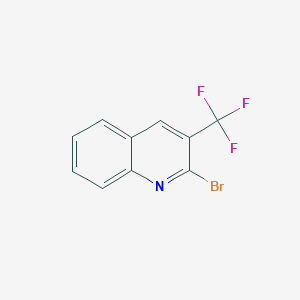

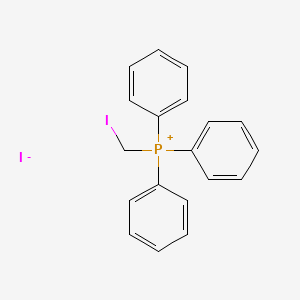

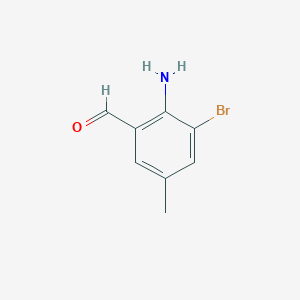

![molecular formula C6H6N2O3S B1337941 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid CAS No. 78096-15-8](/img/structure/B1337941.png)

2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid

説明

The compound "2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid" is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse biological activities and are often used in pharmaceutical chemistry for the development of new drugs with antimicrobial properties.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the preparation of amino-thiadiazole derivatives can be accomplished from fluoromethoxyimino precursors, as demonstrated in the efficient synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . Similarly, novel 1,3,4-thiadiazole derivatives of phenoxy acetic acid have been synthesized by cyclization of carboxylic acid groups with thiosemicarbazide . Additionally, acetic acid has been used to mediate the regioselective synthesis of trisubstituted thiazole derivatives through a domino multicomponent reaction .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques. For example, the stereochemical structure of certain thiazole derivatives has been determined by X-ray crystallography . In another study, DFT calculations provided insights into the energies, optimized structures, and vibrational frequencies of a nitro-thiazol-carbamoyl phenyl acetate derivative .

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions. The reactivity of thiophene-2-carbonyl isothiocyanate with thioglycolic acid, for instance, leads to the formation of thiazole and annulated thiazole derivatives . The thione-thiol tautomerism of thiazole derivatives has also been studied, revealing insights into the stability and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide and amino acid derivatives have been evaluated, showing varying degrees of efficacy against different bacterial and fungal strains . Theoretical studies, such as those involving DFT and NBO analysis, have provided a deeper understanding of the stability and electronic properties of these molecules .

科学的研究の応用

-

Antioxidant Activity

-

Antimicrobial Activity

-

Antiretroviral Activity

-

Antifungal Activity

-

Anticancer Activity

-

Anti-Alzheimer Activity

-

Antihypertensive Activity

-

Anti-Inflammatory Activity

-

Antischizophrenia Activity

-

Antidiabetic Activity

-

Hepatoprotective Activity

-

Antiviral Activity

-

Analgesic Activity

-

Anticonvulsant Activity

-

Neuroprotective Activity

-

Diuretic Activity

-

Antithrombotic Activity

-

Anti-Allergic Activity

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

3-oxo-3-(1,3-thiazol-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c9-4(3-5(10)11)8-6-7-1-2-12-6/h1-2H,3H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCETWEVGXCGUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505869 | |

| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid | |

CAS RN |

78096-15-8 | |

| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。